![molecular formula C20H19ClN4O3 B7498763 3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)
3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is also known as BCFA, which is an abbreviation for its chemical name. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of BCFA is not fully understood. However, it is believed to exert its effects through multiple pathways. One of the proposed mechanisms is the inhibition of DNA synthesis by binding to DNA and interfering with the replication process. BCFA has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
BCFA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and phosphodiesterase. BCFA has also been shown to increase the levels of cyclic AMP (cAMP) in cells, which may contribute to its anticancer effects.
实验室实验的优点和局限性
One of the major advantages of BCFA is its selective binding to DNA, which makes it a useful tool for studying DNA damage and repair mechanisms. However, one of the limitations of BCFA is its low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on BCFA. One area of research is the development of more efficient synthesis methods to increase the yield of BCFA. Another area of research is the optimization of BCFA as a fluorescent probe for detecting DNA damage. Additionally, further studies are needed to fully understand the mechanism of action of BCFA and its potential as an anticancer drug.
合成方法
The synthesis of BCFA is a complex process that involves multiple steps. The first step is the synthesis of 4-chlorophenylfuran-2-carboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with 7-methylxanthine to produce the desired product, BCFA. The overall yield of this process is around 20-25%.
科学研究应用
BCFA has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for detecting DNA damage. BCFA has been shown to selectively bind to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA damage and repair mechanisms.
Another area of research is its potential use as a therapeutic agent for cancer. BCFA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer drug.
属性
IUPAC Name |
3-butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-3-4-11-25-18-16(19(26)23-20(25)27)24(2)17(22-18)15-10-9-14(28-15)12-5-7-13(21)8-6-12/h5-10H,3-4,11H2,1-2H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJROXVHESZCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)
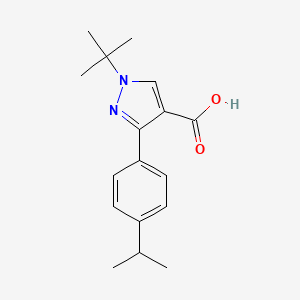
![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
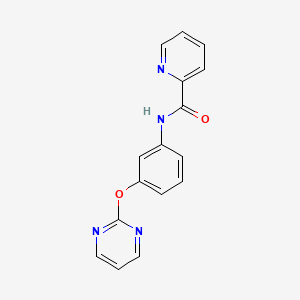
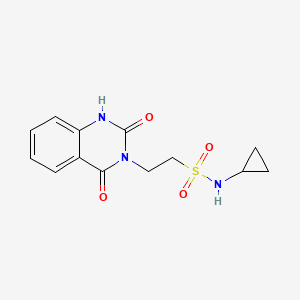
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)
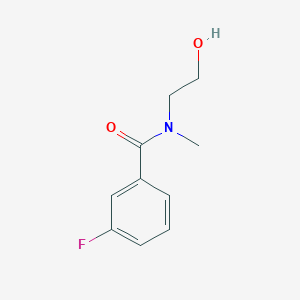
![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)
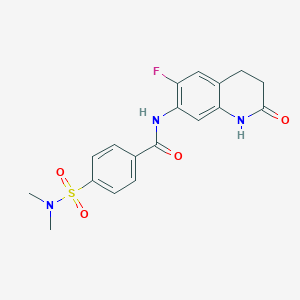

![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)
![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)